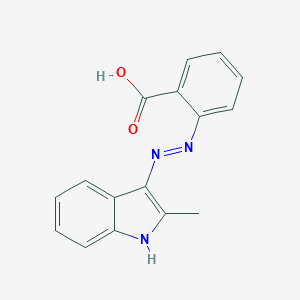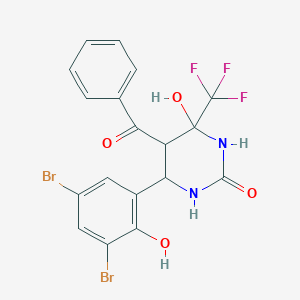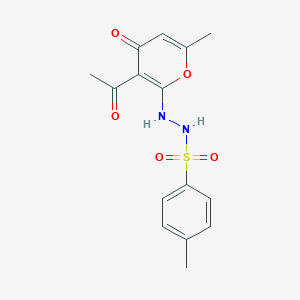![molecular formula C13H14N2O B381904 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 273748-55-3](/img/structure/B381904.png)
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Vue d'ensemble
Description
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, also known as Pictet-Spengler ketone, is a bicyclic compound that has been extensively studied for its potential in drug discovery, particularly in the field of neuroscience. This compound has a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for the development of new therapeutics.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A series of 2-(substituted benzylidene/heteroaryl-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ones, including compounds structurally related to 2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, have been synthesized and analyzed. The synthesis involves base-catalyzed condensation, and X-ray analysis has been used to determine the molecular conformation and the effects of substituent positioning (Sonar, Parkin, & Crooks, 2006).
Potential for Cognitive Disorder Treatment
(2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide, a derivative, has been identified as a selective α7 nicotinic acetylcholine receptor agonist. It shows promise for treating cognitive impairment associated with neurological disorders, showing positive effects in animal models and in clinical trials for schizophrenia (Mazurov et al., 2012).
Synthetic Analogs and Ligand Development
Constrained versions of anabasine, a naturally occurring nicotinic acetylcholine receptor ligand, have been synthesized. These include 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane and its derivatives, which exhibited high affinity for the alpha4beta2 nicotinic acetylcholine receptor subtype (Bhatti et al., 2008).
Enantiomeric Derivatives for Asymmetric Syntheses
Enantiomerically pure bicyclic pyrrolidine derivatives synthesized from 2-azabicyclo[3.3.0]octane have been used as chiral auxiliaries in Michael-type reactions, demonstrating their utility in asymmetric syntheses (Martens & Lübben, 1991).
Methodology in Organic Synthesis
New methods for preparing 1-Azabicyclo[2.2.2]octane derivatives, closely related to the chemical structure , have been developed. These methods involve alkylation and cyclization techniques, contributing to the broader field of organic synthesis (Svoboda & Paleček, 1995).
NMR and Spectroscopic Analysis
Extensive NMR and spectroscopic studies have been conducted on similar azabicyclooctane derivatives. These studies provide insights into the conformation and structural characteristics of such compounds, essential for understanding their chemical behavior and potential applications (Arias et al., 1986).
Microbial Hydroxylation Studies
Microbial hydroxylation of benzylidene-1-azabicyclo[2.2.2]octan-3-one, structurally similar to the compound , has been studied. This process occurs regio- and stereoselectively, indicating potential biotechnological applications (Wong & Burns, 1999).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,8-9,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIUVDYZQNETIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346398 | |
| Record name | 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
CAS RN |
273748-55-3 | |
| Record name | 2-(3-pyridylmethylene)-1-azabicyclo[2.2.2]octan-3one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381822.png)
![2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381824.png)
![Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate](/img/structure/B381828.png)

![methyl 6-tert-butyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381834.png)
![2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381836.png)
![2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381837.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381838.png)
![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)
![2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381841.png)
![5-Benzoyl-6-[4-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B381842.png)

![methyl 4-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B381845.png)
